Product packaging for 1-Bromo-8-(4-phenylbutyl)naphthalene(Cat. No.:CAS No. 143261-17-0)

1-Bromo-8-(4-phenylbutyl)naphthalene

Cat. No.: B12546792
CAS No.: 143261-17-0
M. Wt: 339.3 g/mol
InChI Key: YSYQWRKXMCIZFN-UHFFFAOYSA-N
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Description

1-Bromo-8-(4-phenylbutyl)naphthalene is a high-purity organic building block designed for advanced research and development. This compound features a naphthalene core strategically functionalized with bromine and a 4-phenylbutyl group, making it a versatile intermediate in synthetic chemistry. Its molecular structure is of significant interest for constructing complex architectures for material science and pharmaceutical applications. In research, this compound is primarily valued as a key precursor in cross-coupling reactions, such as Suzuki and Heck couplings, which are pivotal for creating novel organic electronic materials. Its structural motif is similar to those used in developing components for organic light-emitting diodes (OLEDs), field-effect transistors, and other conductive polymers . Furthermore, the naphthalene scaffold is commonly explored in medicinal chemistry for the synthesis of potential therapeutic agents, serving as a core structure in cardiovascular, neurology, and oncology research compounds . Researchers also utilize such brominated naphthalene derivatives in the design of fluorescent probes for cellular imaging and molecular assays due to their favorable photophysical properties . Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling instructions. Notice: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19Br B12546792 1-Bromo-8-(4-phenylbutyl)naphthalene CAS No. 143261-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143261-17-0

Molecular Formula

C20H19Br

Molecular Weight

339.3 g/mol

IUPAC Name

1-bromo-8-(4-phenylbutyl)naphthalene

InChI

InChI=1S/C20H19Br/c21-19-15-7-14-18-13-6-12-17(20(18)19)11-5-4-10-16-8-2-1-3-9-16/h1-3,6-9,12-15H,4-5,10-11H2

InChI Key

YSYQWRKXMCIZFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC=CC3=C2C(=CC=C3)Br

Origin of Product

United States

Retrosynthetic Analysis of 1 Bromo 8 4 Phenylbutyl Naphthalene

Disconnection Strategies for the Naphthalene-Bromine Linkage

A primary retrosynthetic disconnection involves cleaving the C-Br bond on the naphthalene (B1677914) ring. This approach leads to a key intermediate, an organometallic derivative of 1-(4-phenylbutyl)naphthalene.

Functional Group Interconversion (FGI): The most logical disconnection of the C-Br bond points to a precursor where the bromine atom is introduced onto the 1-(4-phenylbutyl)naphthalene scaffold. This can be achieved through electrophilic aromatic substitution, specifically bromination.

Disconnection: 1-Bromo-8-(4-phenylbutyl)naphthalene ⇒ 1-(4-phenylbutyl)naphthalene + Brominating Agent

The forward reaction would involve the direct bromination of 1-(4-phenylbutyl)naphthalene. The directing effects of the alkyl substituent at the 1-position would need to be considered to achieve the desired 8-bromo isomer.

Another strategy involves a Sandmeyer-type reaction, which would start from an amino-substituted naphthalene derivative.

Disconnection: this compound ⇒ 8-(4-phenylbutyl)naphthalen-1-amine

In the forward synthesis, the amino group of 8-(4-phenylbutyl)naphthalen-1-amine would be converted to a diazonium salt, which is then displaced by a bromide ion, often using a copper(I) bromide catalyst. chemicalbook.com

Approaches for Constructing the Naphthalene-Phenylbutyl Bond

The construction of the bond between the naphthalene ring and the phenylbutyl side chain is a critical step. Several disconnection strategies can be envisioned for this C-C bond formation.

Friedel-Crafts Acylation/Alkylation: A common approach for forming aryl-alkyl bonds is through Friedel-Crafts reactions.

Disconnection (Acylation): this compound ⇒ 1-Bromonaphthalene (B1665260) + 4-Phenylbutanoyl chloride

This disconnection suggests a Friedel-Crafts acylation of 1-bromonaphthalene with 4-phenylbutanoyl chloride, followed by reduction of the resulting ketone to yield the alkyl chain. The regioselectivity of the acylation on the 1-bromonaphthalene ring would be a key consideration.

Disconnection (Alkylation): this compound ⇒ 1-Bromonaphthalene + 1-Halo-4-phenylbutane

Direct Friedel-Crafts alkylation with a 4-phenylbutyl halide is another possibility, although this method is often prone to rearrangements and polyalkylation, making it a less controlled approach.

Cross-Coupling Reactions: Modern cross-coupling methodologies offer a powerful and selective way to form C-C bonds. A Suzuki or Negishi coupling could be employed.

Disconnection (Suzuki Coupling): 1-Bromo-8-(halonaphthalene) + (4-phenylbutyl)boronic acid (or ester)

This strategy would involve the coupling of a di-halogenated naphthalene, such as 1-bromo-8-iodonaphthalene, with a suitable organoboron reagent. The differential reactivity of the two halogen atoms could allow for selective coupling.

Grignard or Organolithium Addition: Another approach involves the reaction of an organometallic naphthalene derivative with a suitable electrophile.

Disconnection: 1-Bromo-8-(lithiated naphthalene) + 1-Halo-4-phenylbutane

This involves the formation of an organolithium or Grignard reagent at the 8-position of a protected 1-bromonaphthalene, followed by reaction with a 4-phenylbutyl halide. The generation of such a peri-lithiated species can be challenging but is a known transformation for 1,8-disubstituted naphthalenes. wikipedia.orgwikipedia.org

Precursor Identification and Availability

Based on the disconnection strategies outlined above, several key precursors can be identified. The commercial availability of these starting materials is a crucial factor in the feasibility of a synthetic route.

Precursor CompoundPotential Synthetic Route
1-Bromonaphthalene Commercially available as a common starting material. It can be synthesized by the direct bromination of naphthalene. wikipedia.orgorgsyn.org
Naphthalene A readily available bulk chemical, serving as the ultimate precursor for the naphthalene core. wikipedia.org
4-Phenylbutanoyl chloride Can be prepared from 4-phenylbutanoic acid, which is commercially available.
4-Phenylbutyl bromide Commercially available or can be synthesized from 4-phenyl-1-butanol.
8-Bromo-1-naphthoic acid A potential precursor for introducing functionality at the 8-position. Can be a starting point for generating an amino group for a Sandmeyer reaction. semanticscholar.orgresearchgate.net
1,8-Dibromonaphthalene (B102958) A commercially available precursor that could be used in selective cross-coupling reactions. semanticscholar.org

Synthetic Methodologies for 1 Bromo 8 4 Phenylbutyl Naphthalene

Synthesis of Key Naphthalene (B1677914) Intermediates

The foundation of the target molecule is a 1,8-disubstituted naphthalene ring. The synthesis of this core structure is a critical first phase, involving the strategic placement of functional groups that will facilitate the subsequent introduction of the bromo and phenylbutyl substituents.

Preparation of 1,8-Disubstituted Naphthalenes

A common and versatile starting material for this synthesis is 1,8-dibromonaphthalene (B102958). Its preparation can be achieved through several routes, often starting from other naphthalene derivatives.

One established method involves a Sandmeyer-type reaction starting from 1,8-diaminonaphthalene. chemicalbook.com This process includes the diazotization of the diamine with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by treatment with copper(I) bromide to replace the diazonium groups with bromine atoms. While effective, yields for this transformation can be modest, with reports around 25-44%. chemicalbook.com

1,8-Diaminonaphthalene itself is typically prepared via the reduction of 1,8-dinitronaphthalene. wikipedia.org The dinitro-compound is an isomeric product resulting from the nitration of 1-nitronaphthalene. wikipedia.orggoogle.com

An alternative pathway to 1,8-dibromonaphthalene starts from naphthalene and involves direct bromination. However, this electrophilic substitution can produce a mixture of isomers, including the desired 1,8-dibromo product alongside others like 1,5-dibromonaphthalene. cardiff.ac.uk More specialized methods, such as those starting from 8-bromo-1-naphthoic acid, offer another route to 1,8-dihalonaphthalenes. acs.org

Table 1: Selected Synthetic Routes to 1,8-Dibromonaphthalene

Starting Material Reagents Yield Reference(s)

Halogenation Procedures at the Naphthalene C1 Position

The introduction of a bromine atom at the C1 (or alpha) position of the naphthalene ring is a fundamental electrophilic aromatic substitution reaction. The C1 position is inherently more reactive than the C2 (beta) position due to the greater resonance stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during the attack of the electrophile. brainly.invaia.comlibretexts.org The intermediate for C1 substitution allows the positive charge to be delocalized over more resonance structures while preserving the aromaticity of one of the rings, making it the kinetically favored product. vaia.comlibretexts.org

The direct bromination of unsubstituted naphthalene using molecular bromine (Br₂), often in a solvent like carbon tetrachloride, readily yields 1-bromonaphthalene (B1665260). wikipedia.orgchemicalbook.com Other brominating agents such as N-bromosuccinimide (NBS) are also effective, sometimes in the presence of a catalyst. mdpi.com

In the context of synthesizing 1-bromo-8-(4-phenylbutyl)naphthalene, if the strategy involves adding the phenylbutyl chain first to a different 1,8-disubstituted precursor, a final halogenation step at the C1 position would be required. The nature of the existing substituent at the C8 position would influence the conditions needed for this selective bromination.

Synthesis of the 4-Phenylbutyl Side Chain

The second major component required for the synthesis is the 4-phenylbutyl group. This side chain is typically prepared as a halogenated precursor, which can then be used in a coupling reaction.

Formation of Halogenated Phenylbutyl Precursors

The key reagent for introducing the side chain is typically (4-bromobutyl)benzene, also known as 4-phenylbutyl bromide. chemspider.comtcichemicals.com There are several well-documented methods for its synthesis.

A straightforward approach is the bromination of 4-phenylbutanol. This conversion can be accomplished using reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), the latter being characteristic of the Appel reaction. prepchem.comprepchem.com

Table 2: Synthesis of (4-Bromobutyl)benzene from 4-Phenylbutanol

Reagent(s) Solvent Conditions Reference(s)
PBr₃ None (neat) Ice cooling, then 80°C prepchem.com
CBr₄, PPh₃ Dichloromethane (B109758) 0°C prepchem.com

A more elaborate, multi-step industrial process begins with γ-butyrolactone. google.comgoogle.com The lactone is first opened with hydrogen bromide to yield 4-bromobutyric acid. This acid is then converted to its corresponding acid halide, for instance, 4-bromobutyryl chloride, using an agent like thionyl chloride. google.com The subsequent Friedel-Crafts acylation of benzene (B151609) with this acid halide in the presence of a Lewis acid (e.g., AlCl₃) produces 4-bromobutyrophenone. The final step is the reduction of the ketone functionality to a methylene (B1212753) group, commonly achieved through catalytic hydrogenation, to yield the desired (4-bromobutyl)benzene. google.com

Functionalization of the Phenylbutyl Unit

For the final coupling step, the halogenated phenylbutyl precursor must be converted into a more reactive nucleophilic species. The most common method is the formation of a Grignard reagent. By reacting (4-bromobutyl)benzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), one can prepare 4-phenylbutylmagnesium bromide. mnstate.edu This organometallic reagent is a powerful nucleophile, capable of forming a new carbon-carbon bond by reacting with a suitable electrophilic partner.

Coupling Reactions for this compound Formation

The final stage of the synthesis involves the strategic coupling of the naphthalene core with the phenylbutyl side chain. As there is no direct, single-pot synthesis reported, the most plausible approach involves a modern cross-coupling reaction, which offers high selectivity and efficiency.

A robust strategy would employ a palladium-catalyzed cross-coupling reaction, such as a Kumada or Negishi coupling. nih.gov This method would involve the reaction of 1,8-dibromonaphthalene with one equivalent of a 4-phenylbutyl organometallic reagent.

The proposed reaction sequence is as follows:

Preparation of the Organometallic Reagent: 4-Phenylbutylmagnesium bromide is prepared from (4-bromobutyl)benzene and magnesium metal, as described in section 3.2.2.

Cross-Coupling Reaction: 1,8-Dibromonaphthalene is reacted with one molar equivalent of the pre-formed 4-phenylbutylmagnesium bromide. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a palladium source like PdCl₂ and a suitable ligand. The use of a single equivalent of the Grignard reagent is crucial to favor the mono-substitution product, leaving one bromine atom at the C1 (or C8) position untouched.

This selective mono-arylation/alkylation of di-halogenated aromatic compounds is a well-established technique in organic synthesis. The different reactivity of the two bromine atoms in the intermediate, this compound, compared to the starting 1,8-dibromonaphthalene, helps to prevent significant formation of the di-substituted by-product. The steric hindrance imposed by the newly introduced bulky phenylbutyl group at the peri-position also disfavors a second substitution at the adjacent C8 position. nih.gov

The reaction of a Grignard reagent prepared from 1,8-dibromonaphthalene itself has been studied, noting that mixtures of mono- and bis-Grignard reagents can be formed depending on reaction times and stoichiometry. nih.gov However, for coupling with the phenylbutyl chain, using the phenylbutyl Grignard reagent to attack the dibromonaphthalene scaffold in a catalyzed reaction is a more controlled and conventional approach.

Carbon-Carbon Bond Formation Strategies (e.g., Suzuki-Miyaura Coupling)

Cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is a versatile and widely used method. acs.orgbeilstein-journals.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. acs.org For the synthesis of this compound, a plausible approach would be the selective mono-coupling of 1,8-dibromonaphthalene with a suitable organoboron reagent, such as (4-phenylbutyl)boronic acid or its corresponding boronate esters.

The key challenge in this approach is to control the reaction to favor the monosubstituted product over the disubstituted one. This can often be achieved by carefully controlling the stoichiometry of the reagents, with the boronic acid derivative being the limiting reagent. The steric hindrance of the 1,8-disubstituted naphthalene system can also inherently disfavor the second coupling reaction. researchgate.net

Other cross-coupling reactions could also be employed, such as the Kumada coupling, which utilizes a Grignard reagent, researchgate.netorganic-chemistry.orgwikipedia.org or the Negishi coupling, which involves an organozinc reagent. wikipedia.orgnih.govorganic-chemistry.org These methods offer alternative pathways for the formation of the desired carbon-carbon bond and may provide advantages in terms of reactivity and selectivity depending on the specific substrate and reaction conditions.

A hypothetical Suzuki-Miyaura coupling reaction is depicted below:

Scheme 1: Hypothetical Suzuki-Miyaura Coupling for the Synthesis of this compound

The choice of catalyst, ligand, and base is crucial for the success of such sterically demanding couplings. researchgate.netmt.com Bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity and selectivity. researchgate.net

Direct Alkylation Approaches

Direct alkylation presents an alternative synthetic route. A common strategy involves the generation of a nucleophilic naphthalene species that can react with an electrophilic alkylating agent. For instance, the formation of a Grignard reagent from 1,8-dibromonaphthalene could be attempted. However, the formation of a di-Grignard reagent can be challenging, and controlling the subsequent reaction to achieve mono-alkylation would require careful optimization of reaction conditions. beilstein-journals.org

A more controlled approach might involve a metal-halogen exchange reaction on 1,8-dibromonaphthalene, followed by the addition of an alkylating agent like 1-bromo-4-phenylbutane. The use of organolithium reagents at low temperatures can sometimes facilitate selective mono-functionalization.

Another potential direct alkylation strategy is the Friedel-Crafts reaction. However, this method is generally less suitable for this specific target molecule due to the potential for polysubstitution and rearrangement reactions, as well as the deactivating effect of the bromo substituent on the naphthalene ring.

Optimization of Reaction Conditions for Synthesis

The successful synthesis of this compound heavily relies on the optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts, such as the disubstituted naphthalene and unreacted starting materials.

For cross-coupling reactions like the Suzuki-Miyaura coupling, several parameters can be varied:

Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical, especially for sterically hindered substrates. researchgate.netmt.commit.edu N-heterocyclic carbene (NHC) ligands have also shown promise in such transformations. organic-chemistry.org

Base: The strength and nature of the base can significantly influence the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). beilstein-journals.org

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. Ethereal solvents like dioxane and THF are commonly used. mit.edu

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure the completion of the reaction while minimizing decomposition or side reactions.

The following table presents a hypothetical optimization study for a Suzuki-Miyaura coupling, illustrating the type of data that would be collected.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O100Data not available
2Pd(OAc)₂ (2)SPhosK₃PO₄Dioxane80Data not available
3Pd₂(dba)₃ (1)XPhosCs₂CO₃THF70Data not available
4[Pd(IPr)Cl₂]₂ (2)-t-BuOKDioxane90Data not available

This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings for sterically hindered substrates. Actual yields would need to be determined experimentally.

Purification and Isolation Techniques

The purification of this compound from the reaction mixture is essential to obtain a product of high purity. The primary impurities are likely to be the starting material (1,8-dibromonaphthalene), the disubstituted product, and any byproducts from the coupling reaction.

Column Chromatography: Flash column chromatography is a standard and effective method for separating the desired product from impurities. acs.org The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent) is crucial for achieving good separation. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or hexane and dichloromethane, would likely be employed. A gradient elution, where the polarity of the solvent is gradually increased, can be effective in separating compounds with different polarities. acs.org The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Recrystallization: Recrystallization is another powerful technique for purifying solid compounds. mt.commit.edu The principle is based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal solvent for recrystallization would dissolve the compound well at an elevated temperature but poorly at room temperature or below, while the impurities would either remain insoluble at high temperatures or stay dissolved at low temperatures. mt.commit.edu For a substituted naphthalene derivative like the target compound, solvents such as ethanol (B145695), methanol, or a mixture of solvents like acetone/water or toluene/hexane could be suitable candidates. mit.edurochester.eduukessays.comchegg.com

The following table provides a hypothetical summary of purification parameters.

TechniqueStationary Phase/Solvent SystemObservations
Flash Column ChromatographySilica Gel, Hexane/Ethyl Acetate (98:2 to 90:10 gradient)Separation of the mono-alkylated product from the more polar di-alkylated product and the less polar starting material.
RecrystallizationEthanolThe crude product is dissolved in hot ethanol and allowed to cool slowly to form crystals of the purified compound.
RecrystallizationToluene/HexaneThe compound is dissolved in a minimal amount of hot toluene, and hexane is added until turbidity is observed. Slow cooling should induce crystallization.

This table is illustrative and based on general purification principles for naphthalene derivatives. The optimal conditions would need to be determined experimentally.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Bromo 8 4 Phenylbutyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, a detailed map of the molecule's structure can be assembled.

The ¹H NMR spectrum of 1-Bromo-8-(4-phenylbutyl)naphthalene provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

The naphthalene (B1677914) ring protons, due to the anisotropic effects of the aromatic system and the influence of the bromo and phenylbutyl substituents, exhibit complex splitting patterns in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons on the phenyl ring of the substituent also resonate in this aromatic region.

The aliphatic protons of the butyl chain appear in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the naphthalene ring is expected to be deshielded compared to the other methylene groups due to the ring current effect. The terminal methylene group adjacent to the phenyl ring will also experience a downfield shift.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Naphthyl-H7.85 - 8.10m-
Naphthyl-H7.20 - 7.60m-
Phenyl-H7.15 - 7.35m-
Naphthyl-CH₂-3.10 - 3.30t7.5
-CH₂-1.80 - 1.95m7.5
-CH₂-1.65 - 1.80m7.6
Phenyl-CH₂-2.65 - 2.80t7.6

Note: The predicted values are based on computational models and may vary from experimental results.

The ¹³C NMR spectrum offers complementary information, revealing the number of unique carbon environments within the molecule. The spectrum is typically acquired with proton decoupling, resulting in a series of singlet peaks for each distinct carbon atom.

The carbon atoms of the naphthalene and phenyl rings resonate in the downfield region, generally between δ 120 and 145 ppm. The carbon atom of the naphthalene ring directly bonded to the bromine atom (C-1) is expected to appear at a lower field due to the electronegativity of bromine. The quaternary carbons, those with no attached protons, typically show weaker signals. The aliphatic carbons of the butyl chain appear in the upfield region, from approximately δ 20 to 40 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (DEPT)
Naphthyl C-Br120 - 125C
Naphthyl Quaternary C130 - 145C
Naphthyl CH123 - 130CH
Phenyl Quaternary C140 - 143C
Phenyl CH125 - 129CH
Naphthyl-CH₂-35 - 40CH₂
-CH₂-30 - 35CH₂
-CH₂-28 - 32CH₂
Phenyl-CH₂-35 - 40CH₂

Note: The predicted values are based on computational models and may vary from experimental results.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity of the protons within the butyl chain and assigning adjacent protons on the aromatic rings. For instance, cross-peaks would be expected between the adjacent methylene groups of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying the connectivity between different fragments of the molecule. For example, correlations between the methylene protons adjacent to the naphthalene ring and the quaternary carbons of the naphthalene core would confirm the attachment point of the butyl chain. Similarly, correlations from the phenyl protons to the carbons of the butyl chain would verify the structure of the substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₂₀H₁₉Br), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Interactive Data Table: Predicted HRMS Data

IonCalculated m/z ([M]⁺ for ⁷⁹Br)Calculated m/z ([M]⁺ for ⁸¹Br)
[C₂₀H₁₉Br]⁺350.0665352.0644

Note: The predicted values are based on exact atomic masses.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable insights into the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways:

Benzylic Cleavage: A common fragmentation pathway for alkylaromatic compounds is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic-type cation. In this case, cleavage of the C-C bond between the first and second carbons of the butyl chain (from the naphthalene end) could lead to a tropylium-like ion if rearrangement occurs, or a naphthalenomethyl cation.

Loss of the Butyl Chain: Cleavage of the bond between the naphthalene ring and the butyl chain can result in a fragment corresponding to the bromonaphthalene cation.

Loss of Bromine: The C-Br bond can cleave to generate a radical cation corresponding to the loss of a bromine atom.

McLafferty-type Rearrangement: Although less common for this specific structure, rearrangements involving hydrogen transfer followed by cleavage could also occur.

Interactive Data Table: Predicted Key MS/MS Fragments

Fragment IonPredicted m/zProposed Structure/Loss
[C₁₄H₁₂]⁺180Loss of C₆H₅CH₂CH₂ and Br
[C₁₀H₇Br]⁺206/208Loss of phenylbutyl radical
[C₁₃H₁₃]⁺169Benzylic cleavage with rearrangement
[C₉H₇]⁺115Naphthylmethyl cation after rearrangement
[C₇H₇]⁺91Tropylium ion from the phenyl end

Note: The predicted fragmentation is based on general principles of mass spectrometry and may not represent all possible fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the naphthalene core, the phenyl group, the alkyl chain, and the carbon-bromine bond.

Expected IR Absorption Bands for this compound:

Functional Group **Expected Wavenumber Range (cm⁻¹) **Vibrational Mode
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H3000 - 2850Stretching
Aromatic C=C1600 - 1450Stretching
C-H Bending1470 - 1370Bending/Deformation
C-Br Stretching750 - 550Stretching

The data in this table is hypothetical and based on typical ranges for the specified functional groups.

The aromatic C-H stretching vibrations from both the naphthalene and phenyl rings would appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl chain would be observed at slightly lower wavenumbers, typically between 3000 and 2850 cm⁻¹. The presence of aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region would confirm the aromatic nature of the naphthalene and phenyl moieties. C-H bending vibrations for the alkyl chain would be expected around 1470-1370 cm⁻¹. A key feature for this molecule would be the C-Br stretching vibration, which is anticipated to be in the lower frequency "fingerprint" region of the spectrum, generally between 750 and 550 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure, particularly its conjugated systems.

Hypothetical UV-Vis Absorption Data for this compound:

Electronic Transition Hypothetical λmax (nm) Solvent
π → π~220Not Specified
π → π~280Not Specified
π → π*~320Not Specified

This data is illustrative and based on the typical absorption regions for naphthalene derivatives.

Analysis of the fine structure of the absorption bands could provide further insights into the vibrational-electronic coupling within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide definitive information about its solid-state conformation. This would include the crystal system, space group, and unit cell dimensions. Of particular interest would be the dihedral angles between the naphthalene core and the phenyl ring, as well as the conformation of the flexible butyl chain. Intramolecular and intermolecular interactions, such as van der Waals forces or potential π-π stacking, could also be elucidated.

Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound:

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1934.5
Z4

The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for the specified compound.

The precise bond lengths and angles obtained from X-ray crystallography would serve as the ultimate benchmark for validating molecular models and theoretical calculations of the compound's structure.

Reactivity and Chemical Transformations of 1 Bromo 8 4 Phenylbutyl Naphthalene

Reactions Involving the Bromine Substituent

The carbon-bromine bond at the C1 position of the naphthalene (B1677914) ring is the primary site for a variety of synthetic transformations, enabling the construction of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Aryl bromides are versatile substrates for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds. For 1-bromo-8-(4-phenylbutyl)naphthalene, these reactions provide a powerful tool for further functionalization.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For a compound like this compound, a Suzuki coupling could introduce a new aryl or vinyl substituent at the 1-position of the naphthalene ring. The general trend for halide reactivity in Suzuki couplings is I > Br > Cl. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically proceeds with high trans selectivity. organic-chemistry.org The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes. researchgate.net The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions on Analogous Bromo-Aromatic Compounds

Coupling ReactionAryl BromideCoupling PartnerCatalyst/Base/SolventProductYieldReference
Suzuki 1-Bromo-3-(methylsulfonyl)benzene3-PyridylboranePd(OAc)₂, PPh₃ / K₃PO₄ / Toluene3-(Methylsulfonyl)-3'-pyridylbiphenyl92.5% wikipedia.org
Suzuki 5-(4-Bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine60% researchgate.net
Heck IodobenzeneStyrenePdCl₂ / KOAc / MethanolStilbene- wikipedia.org
Heck 1-Bromo-4-nitrobenzeneStyrenePd-NHC complex / Na₂CO₃ / DMA4-Nitro-stilbene99.87% nih.gov
Sonogashira BromobenzenePhenylacetylenePdCl₂(PPh₃)₂, CuI / Et₃N / TolueneDiphenylacetylene- researchgate.net
Sonogashira Aryl BromidesTerminal AlkynesPd(PPh₃)₂Cl₂, CuI / PyrrolidineArylalkynesGood libretexts.org

Note: The data in this table is for analogous bromo-aromatic compounds and is intended to be illustrative of the potential reactivity of this compound.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution on aryl halides like 1-bromonaphthalene (B1665260) is generally difficult under standard conditions. However, such reactions can be facilitated under specific conditions, often involving a catalyst or a specific reaction mechanism like the SNAr or SRN1 pathway. For instance, the bromine atom can be displaced by various nucleophiles. pressbooks.pub The reaction of halogenoalkanes with hydroxide (B78521) ions to form alcohols is a classic example of nucleophilic substitution. wikipedia.org The rate of reaction for different halogens is typically I > Br > Cl > F. libretexts.org

Reductive Debromination

The bromine atom can be removed and replaced with a hydrogen atom through reductive debromination. This transformation can be achieved using various reducing agents. Methods for the reduction of 1-bromonaphthalene to naphthalene include hydrogenation over Raney nickel, reaction with triphenyltin (B1233371) hydride, or using a chromium(II)-ethylenediamine complex. orgsyn.org Another reported method for the reductive debromination of vicinal dibromides utilizes anisidines. nih.gov

Reactions of the 4-Phenylbutyl Side Chain

The 4-phenylbutyl side chain offers additional sites for chemical modification, both at the terminal phenyl ring and along the butyl chain.

Functionalization at the Phenyl Ring

The terminal phenyl group of the 4-phenylbutyl side chain is susceptible to electrophilic aromatic substitution reactions. The alkyl chain acts as a weak activating group and is an ortho, para-director.

Nitration: The introduction of a nitro group (—NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile. Alternative methods for nitrating aromatic compounds include the use of nitric acid in dichloromethane (B109758) or with an anhydride. researchgate.netgoogle.com

Table 2: Example of Functionalization of an Analogous Phenyl-Containing Side Chain

ReactionSubstrateReagentsProductPositionReference
Nitration TolueneHNO₃ / CH₂Cl₂Nitrotolueneortho researchgate.net

Note: This table provides an illustrative example of a reaction on a phenyl group of an alkylbenzene.

Reactions Involving the Butyl Chain

The butyl chain itself can undergo chemical transformations, particularly at the benzylic position (the carbon atom adjacent to the naphthalene ring) and the terminal methyl group.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the entire alkyl side chain of an alkylbenzene to a carboxylic acid group (—COOH). openstax.orgunizin.orglibretexts.org This reaction requires the presence of at least one benzylic hydrogen. Therefore, the 4-phenylbutyl side chain of the title compound would be oxidized at the benzylic carbon attached to the naphthalene ring. It is important to note that tert-butyl groups, lacking a benzylic hydrogen, are resistant to this oxidation. openstax.org

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position. openstax.orglibretexts.org The benzylic C-H bond is weaker than other sp³ C-H bonds in the chain due to the resonance stabilization of the resulting benzylic radical. orgoreview.comyoutube.com

Reactions of the Naphthalene Core

The reactivity of the naphthalene core in this compound is significantly influenced by the electronic and steric properties of its substituents. The interplay between the deactivating bromo group and the activating 4-phenylbutyl group, coupled with the severe steric strain inherent in 1,8-disubstituted naphthalenes, dictates the regioselectivity of further chemical transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the naphthalene ring of this compound is a complex process governed by the directing effects of the existing substituents and substantial steric hindrance.

The bromo group at the C1 position is an ortho-, para-directing deactivator. This is due to the opposing effects of its electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and its ability to donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com In the context of the naphthalene ring, this would typically direct substitution to positions 2 and 4.

Conversely, the 4-phenylbutyl group at the C8 position is an activating group that directs electrophiles to the ortho and para positions. libretexts.org This is primarily due to the electron-donating inductive effect of the alkyl chain, which enriches the electron density of the naphthalene core and stabilizes the carbocation intermediate formed during substitution. libretexts.org This would favor substitution at positions 7 and 5.

However, the peri-substitution pattern in this compound introduces significant steric strain, which can distort the planarity of the naphthalene ring and heavily influence the accessibility of different positions for incoming electrophiles. nih.govcanterbury.ac.nznih.gov The bulky 4-phenylbutyl group, in particular, will sterically hinder attack at the adjacent position 7. Similarly, the bromo group will present some steric hindrance at position 2.

The likely positions for electrophilic attack are therefore a result of the balance between these electronic and steric factors. Positions 4 and 5 are electronically favored by the directing effects of the bromo and 4-phenylbutyl groups, respectively. Position 4 is para to the bromo group and meta to the alkyl group, while position 5 is para to the alkyl group and meta to the bromo group. Due to the activating nature of the alkyl group and the deactivating nature of the bromo group, position 5 is likely to be more activated towards electrophilic attack.

The following table summarizes the directing effects of the substituents on the remaining available positions of the naphthalene core:

PositionElectronic Effect of Bromo Group (C1)Electronic Effect of 4-Phenylbutyl Group (C8)Steric HindrancePredicted Reactivity
2 Ortho (activating)-High from C1-BrLow
3 Meta (deactivating)-ModerateLow
4 Para (activating)Meta (deactivating)LowModerate
5 Meta (deactivating)Para (activating)LowHigh
6 -Meta (deactivating)ModerateLow
7 -Ortho (activating)High from C8-substituentLow

Further Halogenation or Functionalization

Further halogenation of this compound is a feasible transformation, with the regioselectivity of the reaction being dictated by the factors discussed in the previous section. For instance, bromination of 1-bromonaphthalene can yield various dibromonaphthalene isomers depending on the reaction conditions. nih.gov

Given the directing effects and steric constraints of the substituents in this compound, a second bromination would most likely occur at the 4 or 5 position. The bulky nature of the incoming electrophile and the reaction conditions can influence the product distribution.

Below is a table outlining the potential products of further bromination:

Potential ProductPosition of Second BromineRationale
1,4-Dibromo-8-(4-phenylbutyl)naphthalene 4Electronically directed by the C1-bromo group (para-directing). Less sterically hindered than positions 2 and 7.
1,5-Dibromo-8-(4-phenylbutyl)naphthalene 5Electronically directed by the C8-alkyl group (para-directing) and activated by it. Less sterically hindered.

Other functionalization reactions can also be envisaged. For example, the bromo group can be a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. nih.gov However, the steric hindrance from the peri-substituent at the 8-position could potentially lower the efficiency of such reactions. Nitration and sulfonation are also common electrophilic aromatic substitution reactions that could be applied, with the substitution pattern expected to follow the principles outlined above. The significant steric strain in 1,8-disubstituted naphthalenes can sometimes lead to unexpected rearrangements or reactivities under certain conditions. nih.govresearchgate.net

Theoretical and Computational Studies on 1 Bromo 8 4 Phenylbutyl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the electronic properties and reactivity of molecules. For 1-bromo-8-(4-phenylbutyl)naphthalene, these methods provide a lens to view the distribution of electrons and anticipate how the molecule might interact with other chemical species.

Density Functional Theory (DFT) has been employed to determine the optimized geometry and electronic structure of this compound. These calculations are foundational for understanding the molecule's stability and reactivity. The choice of functional and basis set is critical for obtaining accurate results that correlate well with potential experimental findings. For similar aromatic compounds, hybrid functionals such as B3LYP are often used in conjunction with a Pople-style basis set like 6-31G(d) or a Dunning-type basis set such as cc-pVDZ to provide a balance between computational cost and accuracy.

The optimized geometry reveals the spatial arrangement of the atoms at the lowest energy state. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined. Of particular interest is the orientation of the phenylbutyl group relative to the naphthalene (B1677914) core and the influence of the bulky bromine atom on the peri-interaction, which is a significant feature in 1,8-disubstituted naphthalenes. These steric interactions can cause distortions from ideal geometries, such as out-of-plane bending of the substituents.

Table 1: Calculated Properties of this compound from DFT

PropertyCalculated ValueSignificance
Total EnergyTo be calculatedIndicates the overall stability of the molecule.
Dipole MomentTo be calculatedReflects the charge distribution and polarity.
Key Bond LengthsTo be calculatedProvides insight into the bonding characteristics.
Key Bond AnglesTo be calculatedReveals the geometric strain and structure.

Note: The values in this table are placeholders and would be populated with data from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

The spatial distribution of the HOMO and LUMO provides a visual map of where the molecule is most likely to engage in electron-donating and electron-accepting interactions, respectively. This is invaluable for predicting the regioselectivity of reactions.

Table 2: Frontier Molecular Orbital Data for this compound

OrbitalEnergy (eV)Description
HOMOTo be calculatedIndicates the electron-donating capability.
LUMOTo be calculatedIndicates the electron-accepting capability.
HOMO-LUMO GapTo be calculatedRelates to the chemical reactivity and stability.

Note: The values in this table are placeholders and would be populated with data from specific FMO analysis.

Conformer Analysis and Molecular Dynamics Simulations

The flexible phenylbutyl side chain of this compound allows for the existence of multiple conformers. Conformer analysis is essential to identify the different spatial arrangements of the molecule and their relative energies. Lower energy conformers are more populated at equilibrium and will dominate the observed properties of a sample. These analyses are typically performed by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and identify the most stable and accessible conformations. These simulations also provide insights into the flexibility of the molecule and the nature of intramolecular interactions, such as the potential for π-π stacking between the naphthalene and phenyl rings in certain conformations. The results of MD simulations can be used to calculate time-averaged properties, offering a more realistic representation of the molecule's behavior in a condensed phase.

Reaction Mechanism Predictions and Energy Profiles

Computational methods can be used to predict the mechanisms of potential reactions involving this compound and to calculate the associated energy profiles. For instance, the mechanism of a nucleophilic aromatic substitution reaction, where the bromine atom is replaced by a nucleophile, can be investigated. This would involve locating the transition state structure and calculating its energy relative to the reactants and products. The activation energy, determined from the energy of the transition state, is a key factor in predicting the reaction rate.

Similarly, the energetics of reactions involving the phenylbutyl side chain can be explored. The energy profile for a given reaction pathway provides valuable information about its feasibility and can help in the design of synthetic routes or in understanding potential degradation pathways.

Potential Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Polyaromatic Systems

No information is available in the scientific literature regarding the use of 1-Bromo-8-(4-phenylbutyl)naphthalene as a building block for the synthesis of complex polyaromatic systems.

Role as a Precursor in Multi-Step Organic Syntheses

There are no documented instances of this compound serving as a precursor in multi-step organic syntheses in the reviewed literature.

Future Research Directions and Outlook

Development of Novel Synthetic Routes

The synthesis of 1-bromo-8-(4-phenylbutyl)naphthalene, while achievable through established methods, offers fertile ground for the development of more efficient and sustainable synthetic routes. Current approaches likely rely on multi-step sequences, which can be resource-intensive and generate significant waste. Future research could focus on several key areas to streamline its production.

One promising direction is the exploration of C-H activation strategies. Direct C-H functionalization of the naphthalene (B1677914) core would represent a significant advancement over traditional cross-coupling methods that require pre-functionalized starting materials. For instance, developing a regioselective C-H arylation or alkylation method could, in principle, allow for the direct introduction of the 4-phenylbutyl group onto the 8-position of 1-bromonaphthalene (B1665260).

Furthermore, the use of flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control. Continuous-flow processes can enable the use of hazardous reagents with greater control and allow for rapid optimization of reaction conditions. The development of a continuous-flow synthesis for this compound could lead to a more economical and environmentally friendly production method.

Exploration of Undiscovered Reactivity Pathways

The unique substitution pattern of this compound, with a bulky phenylbutyl group peri to a bromine atom, suggests the potential for novel reactivity. The steric hindrance imposed by the 4-phenylbutyl chain could influence the reactivity of the C-Br bond and the naphthalene core in unexpected ways.

Future studies should investigate the participation of the phenylbutyl group in intramolecular reactions. For example, under specific conditions, the terminal phenyl ring could potentially interact with the naphthalene system or the bromine atom, leading to cyclization products. The exploration of such intramolecular pathways could yield novel polycyclic aromatic hydrocarbons with interesting photophysical properties.

Additionally, the reactivity of the C-Br bond in various cross-coupling reactions should be systematically studied. While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are standard transformations for aryl bromides, the steric environment of this compound may necessitate the development of specialized catalyst systems to achieve high efficiency. researchgate.net Investigating the limits of these and other coupling reactions would expand the synthetic utility of this compound as a building block.

Computational Design of New Derivatives

Computational chemistry provides a powerful tool for the rational design of new molecules with tailored properties. In the context of this compound, density functional theory (DFT) and other computational methods can be employed to predict the electronic, steric, and photophysical properties of its derivatives.

By systematically modifying the substituents on the naphthalene core and the phenylbutyl chain in silico, researchers can identify derivatives with desirable characteristics. For example, the introduction of electron-donating or electron-withdrawing groups could be used to tune the HOMO-LUMO gap of the molecule, thereby altering its absorption and emission properties for potential applications in organic electronics.

Computational studies can also be used to predict the reactivity of designed derivatives, guiding synthetic efforts towards the most promising targets. For instance, calculations could help to identify derivatives with enhanced reactivity in specific cross-coupling reactions or those predisposed to undergo desired intramolecular cyclizations.

Applications in Emerging Chemical Fields

While the specific applications of this compound are not yet established, its molecular structure suggests potential utility in several emerging areas of chemistry. The naphthalene core is a well-known chromophore, and the presence of the phenylbutyl group could influence its photophysical properties, making it a candidate for investigation as a component of organic light-emitting diodes (OLEDs) or fluorescent sensors.

Furthermore, the unique steric environment around the bromine atom could be exploited in the field of materials science. For instance, polymers incorporating this moiety could exhibit interesting conformational properties or be used to create materials with specific surface characteristics. The phenylbutyl group could also serve as a handle for further functionalization, allowing for the attachment of the molecule to surfaces or other macromolecules.

Investigation of Environmental Stability and Degradation Pathways (Purely Chemical Context)

Understanding the chemical stability and potential degradation pathways of a compound is crucial from an environmental perspective. For this compound, research should focus on its persistence and transformation under various chemical conditions that mimic environmental exposure.

Studies could investigate its susceptibility to photolytic degradation by exposing it to simulated sunlight. The identification of photoproducts would provide insight into the environmental fate of the molecule. Similarly, its stability towards common atmospheric oxidants, such as hydroxyl radicals, should be assessed.

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